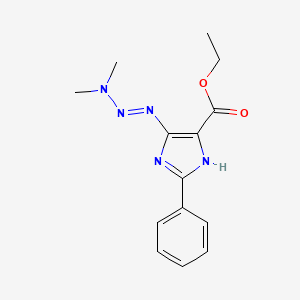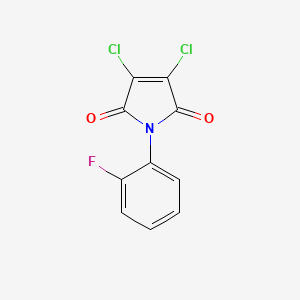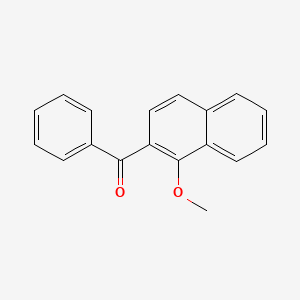
Methanone, (1-methoxy-2-naphthalenyl)phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methanone, (1-methoxy-2-naphthalenyl)phenyl-, also known as 1-(1-methoxy-2-naphthalenyl)phenylmethanone, is an organic compound with a complex aromatic structure. This compound is characterized by the presence of a methoxy group attached to a naphthalene ring, which is further connected to a phenyl group through a methanone linkage. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (1-methoxy-2-naphthalenyl)phenyl- typically involves the reaction of 1-methoxy-2-naphthaldehyde with phenylmagnesium bromide (Grignard reagent) followed by oxidation. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions. The general steps are as follows:
Formation of Grignard Reagent: Phenylmagnesium bromide is prepared by reacting bromobenzene with magnesium in anhydrous ether.
Addition Reaction: The Grignard reagent is then added to 1-methoxy-2-naphthaldehyde to form an intermediate alcohol.
Oxidation: The intermediate alcohol is oxidized using an oxidizing agent such as chromium trioxide (CrO3) to yield Methanone, (1-methoxy-2-naphthalenyl)phenyl-.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve efficiency and scalability.
化学反応の分析
Types of Reactions
Methanone, (1-methoxy-2-naphthalenyl)phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the methanone group to a hydroxyl group, forming secondary alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl or naphthalene rings, introducing various substituents.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide (CrO3), potassium permanganate (KMnO4).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Br2, Cl2), nitrating agents (HNO3/H2SO4).
Major Products
Oxidation Products: Carboxylic acids, quinones.
Reduction Products: Secondary alcohols.
Substitution Products: Halogenated or nitrated derivatives.
科学的研究の応用
Methanone, (1-methoxy-2-naphthalenyl)phenyl- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its pharmacological effects and potential therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of Methanone, (1-methoxy-2-naphthalenyl)phenyl- involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its application.
類似化合物との比較
Similar Compounds
Methanone, (2-methylphenyl)phenyl-: Similar structure but with a methyl group instead of a methoxy group.
Methanone, (2-hydroxyphenyl)phenyl-: Contains a hydroxyl group instead of a methoxy group.
Methanone, (1-hydroxycyclohexyl)phenyl-: Features a cyclohexyl ring instead of a naphthalene ring.
Uniqueness
Methanone, (1-methoxy-2-naphthalenyl)phenyl- is unique due to the presence of the methoxy group on the naphthalene ring, which can influence its chemical reactivity and biological activity. The combination of the naphthalene and phenyl rings also contributes to its distinct properties compared to other similar compounds.
特性
CAS番号 |
43073-56-9 |
|---|---|
分子式 |
C18H14O2 |
分子量 |
262.3 g/mol |
IUPAC名 |
(1-methoxynaphthalen-2-yl)-phenylmethanone |
InChI |
InChI=1S/C18H14O2/c1-20-18-15-10-6-5-7-13(15)11-12-16(18)17(19)14-8-3-2-4-9-14/h2-12H,1H3 |
InChIキー |
SPQHXDSOURKIHQ-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC2=CC=CC=C21)C(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


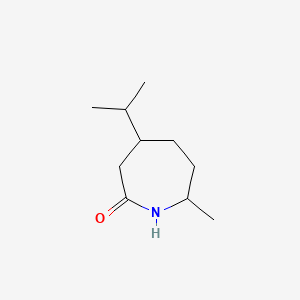
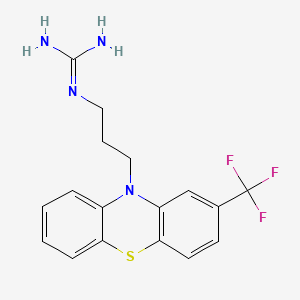

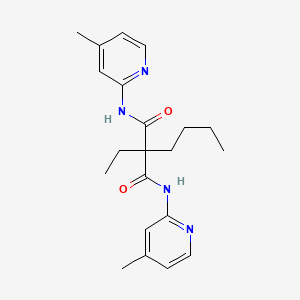

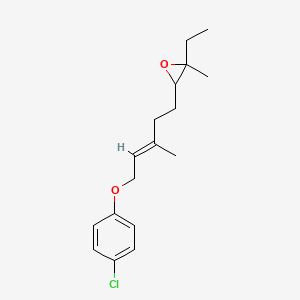
![1-(Chloro{[(4-methylphenyl)methyl]sulfanyl}methyl)-4-methylbenzene](/img/structure/B14661806.png)
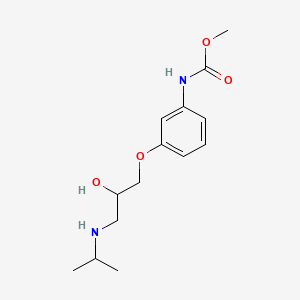
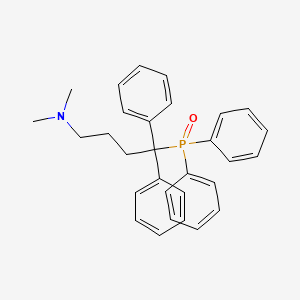

![3-[Methyl(tetradecan-2-YL)amino]propanenitrile](/img/structure/B14661834.png)
